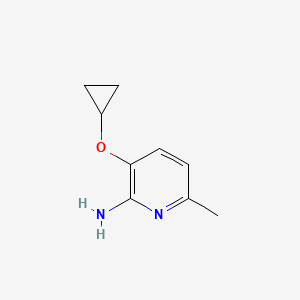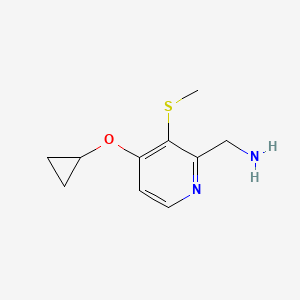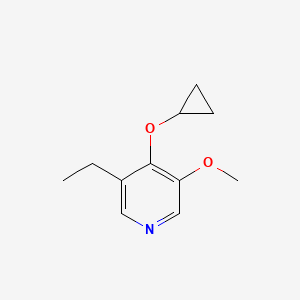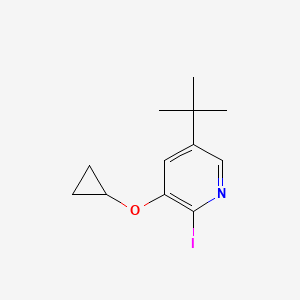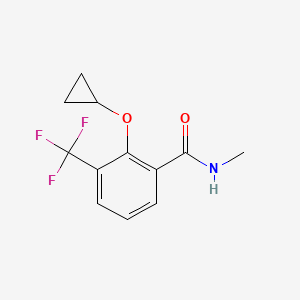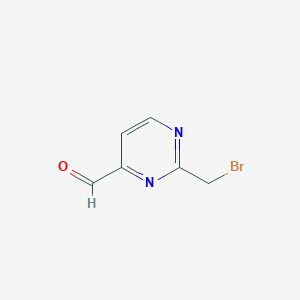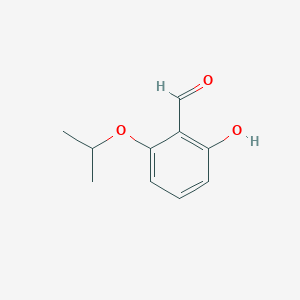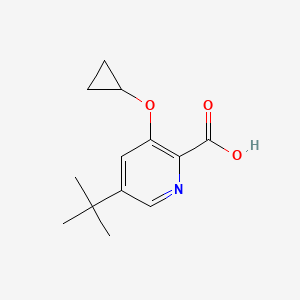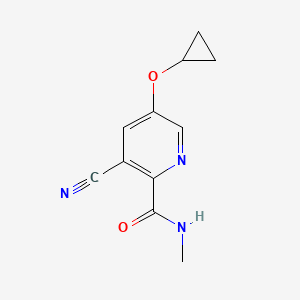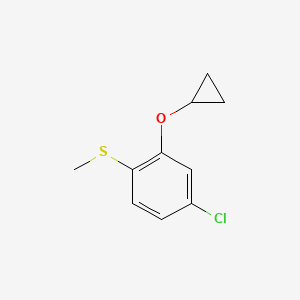
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, a cyclopropoxy group, and a methylsulfane moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, cyclopropyl bromide, and methylthiol.
Formation of Cyclopropoxy Group: 4-chlorophenol is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-cyclopropoxyphenol.
Introduction of Methylsulfane Group: The intermediate 4-chloro-2-cyclopropoxyphenol is then treated with methylthiol in the presence of a catalyst like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Biological Studies: It is used in studies to understand the role of sulfane groups in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane, particularly as a Janus kinase inhibitor, involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. This inhibition prevents the phosphorylation of receptors and the subsequent recruitment of STAT proteins, thereby modulating various cellular processes such as hematopoiesis, immune balance, and inflammation .
Vergleich Mit ähnlichen Verbindungen
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane
Comparison:
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone has a sulfone group instead of a sulfane group, making it more oxidized and potentially more reactive in certain chemical environments.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol contains a thiol group, which can participate in different types of reactions compared to the sulfane group.
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Eigenschaften
Molekularformel |
C10H11ClOS |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
4-chloro-2-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-2-7(11)6-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI-Schlüssel |
QTRVDUNJVWBSSB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


